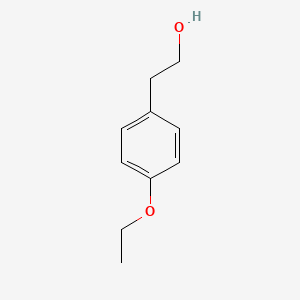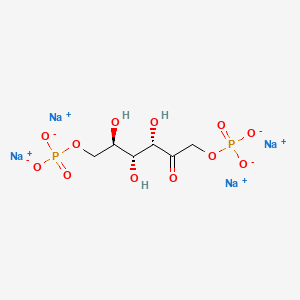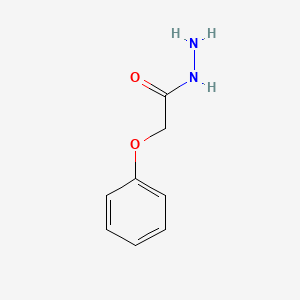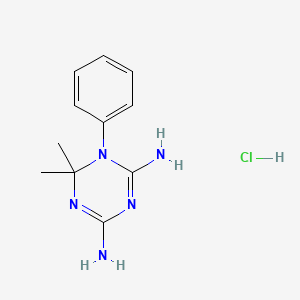
N-Formyl-Nle-Leu-Phe
概要
説明
“N-Formyl-Nle-Leu-Phe” is a chemotactic peptide . The derivative of this peptide is biologically active and can elicit superoxide anion production by human PMNL at nanomolar concentrations .
Molecular Structure Analysis
The peptide uses the same binding pocket as fMIFL and its N-formyl oxygen forms a hydrogen bond with R2015.38 while the carbonyl oxygen of M1 forms a hydrogen bond with R2055.42 . The L2 of fMLF is in a hydrophobic environment formed by F812.60, V1053.32, and F2917.43 .Chemical Reactions Analysis
“this compound” acts as an agonist at formyl peptide receptors (FPRs), which are mainly localized on polymorphonuclear and mononuclear phagocytes . Activation of FPRs by this peptide leads to cellular activation, characterized by cellular polarization, chemotaxis, and release of proteolytic enzymes .Physical And Chemical Properties Analysis
The peptide has a molecular weight of 419.51 . It should be stored at -20°C . It is soluble in methanol:acetic acid (1:1) .科学的研究の応用
1. Affinity Labeling of Chemotactic Receptors
N-Formyl-Nle-Leu-Phe has been utilized in covalent affinity labeling of the formyl peptide chemotactic receptor on human neutrophil membranes. Various techniques, such as cross-linking and photoactivation, have been employed to label the receptor, revealing insights into its characteristics and interaction with ligands (Niedel, Davis, & Cuatrecasas, 1980).
2. Studying Receptor Binding and Cell Differentiation
Research on the binding of this compound to receptors on human promyelocytic leukemia cells (HL-60) has provided valuable information. This binding is associated with high affinity and is influenced by divalent cations. The study revealed that only a subpopulation of HL-60 cells, which display characteristics of well-differentiated promyelocytes, bind and internalize the peptide, indicating its role in studying cell differentiation and receptor activity (Niedel, Kahane, Lachman, & Cuatrecasas, 1980).
3. Investigating Receptor-mediated Uptake and Degradation
Studies on human neutrophils have shown that this compound-Nle-Tyr-Lys, a variant of this compound, is a potent chemoattractant and undergoes specific, rapid, and saturable binding to human neutrophils. This has provided insights into the receptor-mediated uptake and degradation of the peptide, crucial for understanding chemotactic responses in neutrophils (Niedel, Wilkinson, & Cuatrecasas, 1979).
4. Exploring the Binding Site and Receptor Structure
Research has explored the binding site of this compound in the formyl peptide receptor (FPR) on human neutrophils. Mutational analyses of FPR in transfected cells have helped in identifying critical residues for ligand binding and signal transduction, providing valuable insights into the structural and functional aspects of G protein-coupled receptors (Miettinen et al., 1997).
5. Role in Receptor Function and Regulation
The interaction of this compound with its receptor on human neutrophils has been studied through various methods like radioiodinated photoaffinity labeling and the analysis of receptor fragments. This has enhanced the understanding of receptor function, regulation, and the role of specific receptor fragments in biological activities like chemotaxis and enzyme release (Dolmatch & Niedel, 1983).
作用機序
Target of Action
The primary target of (2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid, also known as N-Formyl-Nle-Leu-Phe, is the formyl peptide receptor 1 (FPR1) which is mainly localized on polymorphonuclear and mononuclear phagocytes . FPR1 mediates bacterial and mitochondrial N-formyl peptides-induced neutrophil activation .
Mode of Action
This compound interacts with its target, the FPR1, by acting as an agonist . This interaction leads to cellular activation, characterized by cellular polarization, chemotaxis, and release of proteolytic enzymes . The binding of this compound to FPR1 leads to an increase in the respiratory rate, secretion of lysosomal enzymes, and production of superoxide anion .
Biochemical Pathways
The activation of FPR1 by this compound leads to a series of intracellular signaling events and morphological alterations . One of these effects is cell activation, which leads to cytoskeletal rearrangements, making this compound a potent inducer of neutrophil filamentous-actin (F-actin) formation . This activation also leads to the release of reactive oxygen species and elastase .
Pharmacokinetics
It is known that the internalization of the this compound-fpr1 complex is a critical step in the receptor modulation and cellular adaptation responses . The rate of internalization is proportional to the number of receptors occupied and is essentially linear over the first few minutes .
Result of Action
The binding of this compound to FPR1 results in a series of cellular responses. These include an increase in the respiratory rate, secretion of lysosomal enzymes, production of superoxide anion , and the induction of chemotaxis in phosphoinositide 3-kinase γ (PI3K)γ -/- neutrophils . It also promotes adhesion, polymerization of F-actin, Fcγ receptor-mediated phagocytosis, and intracellular Ca 2+ release .
Action Environment
The action of this compound is influenced by environmental factors. For instance, the pH of the extracellular medium can affect the accessibility of the receptor-bound fluorescent ligand to quenching . Furthermore, the internalization process of the this compound-FPR1 complex can be influenced by temperature .
Safety and Hazards
将来の方向性
The role of the liver as an important neutralizer of otherwise strong inflammatory signals such as formyl peptides has been emphasized . This calls for great caution when using FITC-fNLPNTL and other chromogen-conjugated formyl peptides as a probe to identify cells in a liver engaged in inflammation .
生化学分析
Biochemical Properties
N-Formyl-Nle-Leu-Phe plays a crucial role in biochemical reactions by acting as a potent chemoattractant for neutrophils. It interacts with formyl peptide receptors (FPRs) on the surface of these immune cells. The binding of this compound to FPRs triggers a cascade of intracellular signaling events that lead to the activation and migration of neutrophils towards the site of infection or inflammation. This interaction is highly specific, with this compound binding to the high-affinity state of the receptor .
Cellular Effects
This compound exerts significant effects on various types of cells, particularly neutrophils. Upon binding to formyl peptide receptors, this compound induces chemotaxis, which is the directed movement of neutrophils towards the source of the peptide. This process is essential for the immune response, as it allows neutrophils to reach and eliminate pathogens. Additionally, this compound influences cell signaling pathways, leading to changes in gene expression and cellular metabolism. These effects are crucial for the activation and function of neutrophils in the immune response .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to formyl peptide receptors on the surface of neutrophils. This binding triggers a series of intracellular signaling events, including the activation of G-proteins and the production of second messengers such as inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers lead to the release of calcium ions from intracellular stores, which in turn activates various downstream signaling pathways. These pathways result in the activation of neutrophils, promoting their migration, phagocytosis, and production of reactive oxygen species .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability of this compound is influenced by factors such as temperature and pH. Studies have shown that this compound remains stable at -20°C, but its activity may decrease over time at higher temperatures. Additionally, the degradation of this compound can lead to a reduction in its chemoattractant properties. Long-term exposure to this compound in in vitro or in vivo studies has shown that it can have sustained effects on neutrophil function, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively induces chemotaxis and activation of neutrophils without causing significant adverse effects. At higher doses, this compound can lead to toxic effects, including excessive activation of neutrophils and tissue damage. Threshold effects have been observed, where a certain concentration of this compound is required to elicit a measurable response in neutrophils. These dosage-dependent effects are important for determining the optimal concentration of this compound for therapeutic applications .
Metabolic Pathways
This compound is involved in metabolic pathways related to immune responses. It interacts with enzymes and cofactors that regulate the production of reactive oxygen species and other signaling molecules in neutrophils. The binding of this compound to formyl peptide receptors activates metabolic pathways that lead to the generation of energy and the production of molecules necessary for neutrophil function. These pathways are essential for the rapid response of neutrophils to infection or inflammation .
Transport and Distribution
This compound is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. Once bound to formyl peptide receptors on the surface of neutrophils, this compound is internalized and transported to intracellular compartments. This internalization process is crucial for the modulation of receptor activity and the regulation of neutrophil responses. The distribution of this compound within tissues is influenced by factors such as blood flow and tissue permeability .
Subcellular Localization
The subcellular localization of this compound is primarily within intracellular compartments of neutrophils. After binding to formyl peptide receptors, this compound is internalized and directed to specific organelles, such as endosomes and lysosomes. This localization is essential for the regulation of receptor activity and the initiation of downstream signaling pathways. Post-translational modifications of this compound, such as phosphorylation, may also influence its subcellular localization and activity .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-formamidohexanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O5/c1-4-5-11-17(23-14-26)20(27)24-18(12-15(2)3)21(28)25-19(22(29)30)13-16-9-7-6-8-10-16/h6-10,14-15,17-19H,4-5,11-13H2,1-3H3,(H,23,26)(H,24,27)(H,25,28)(H,29,30)/t17-,18-,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNPUQLFXFVLCID-FHWLQOOXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(=O)NC(CC(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20977427 | |
| Record name | N-[1-Hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]hexylidene}amino)-4-methylpentylidene]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
419.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61864-82-2 | |
| Record name | N-Formylnorleucyl-leucyl-4-phenylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061864822 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1-Hydroxy-2-({1-hydroxy-2-[(hydroxymethylidene)amino]hexylidene}amino)-4-methylpentylidene]phenylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20977427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![2-[4-(Tert-pentyl)phenoxy]phenylamine](/img/structure/B1360142.png)




